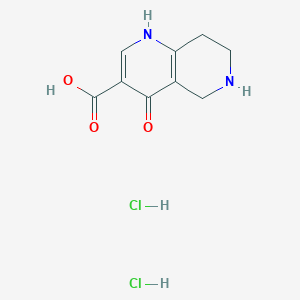

4-羟基-5,6,7,8-四氢-1,6-萘啶-3-甲酸二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid dihydrochloride” is a chemical compound with the CAS Number: 2225135-92-0 . It has a molecular weight of 267.11 . The IUPAC name for this compound is 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N2O3.2ClH/c12-8-5-3-10-2-1-7 (5)11-4-6 (8)9 (13)14;;/h4,10H,1-3H2, (H,11,12) (H,13,14);2*1H .科学研究应用

合成和抗菌活性

萘啶衍生物因其抗菌特性而被广泛研究。Egawa 等人 (1984) 合成了氨基和/或羟基取代的环状氨基化合物,包括萘啶衍生物,它们显示出显着的体外和体内抗菌活性,表明它们作为抗菌剂的潜力 (Egawa 等人,1984)。类似地,Santilli 等人 (1975) 合成了萘啶-3-甲酸的酯和腈,证明了在动物模型中对细菌感染的保护作用 (Santilli 等人,1975)。

光谱性质和药理学潜力

Perillo 等人 (2009) 探索了新型多官能取代的萘啶的合成和光谱性质,强调了它们的潜在药理活性。本研究强调了结构分析在理解萘啶衍生物的化学行为和可能的治疗应用中的重要性 (Perillo 等人,2009)。

超分子化学

Jin 等人 (2011) 研究了 2-氨基杂环化合物和羧酸衍生物之间的氢键,导致构建二元超分子有机盐。这些发现证明了萘啶衍生物在通过非共价相互作用开发新材料中的作用,表明它们在材料科学中的适用性 (Jin 等人,2011)。

芳烃受体激动剂/拮抗剂

Cheng 等人 (2017) 研究了微生物衍生的萘酸,包括类似于萘啶的衍生物,它们与芳烃受体 (AhR) 结合并表现出抗炎活性的能力。本研究重点介绍了萘啶衍生物在开发针对 AhR 通路的治疗剂中的潜力 (Cheng 等人,2017)。

离子传输和液膜应用

Yamaguchi 等人 (1988) 合成了带有醚氧和芳环的 ω-羟基羧酸,研究了它们作为通过液膜进行碱金属离子传输的载体的用途。这项研究指出了萘啶衍生物在分离过程和膜技术中的效用 (Yamaguchi 等人,1988)。

安全和危害

未来方向

The future directions for this compound could involve further exploration of its synthesis and biological applications. There is a burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines . Future research could focus on developing a complete correlation of synthesis with biological activity .

作用机制

Target of Action

It is known that 1,6-naphthyridines, a class of compounds to which this compound belongs, have a wide range of pharmacological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Mode of Action

For instance, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents, and naphthalene-fused 1,6-naphthyridines act as anticancer agents .

Biochemical Pathways

It is known that 1,6-naphthyridines can affect a variety of biological pathways due to their broad spectrum of pharmacological activities .

Result of Action

Given the broad spectrum of pharmacological activities of 1,6-naphthyridines, it can be inferred that the compound could have a variety of effects at the molecular and cellular level .

属性

IUPAC Name |

4-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3.2ClH/c12-8-5-3-10-2-1-7(5)11-4-6(8)9(13)14;;/h4,10H,1-3H2,(H,11,12)(H,13,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXRWNIXFHSGCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NC=C(C2=O)C(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole](/img/structure/B2886923.png)

![ethyl 3-cyano-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2886927.png)

![2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B2886931.png)

![3-(2-bromophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2886933.png)

![5-(Naphthalen-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2886936.png)

![2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2886937.png)